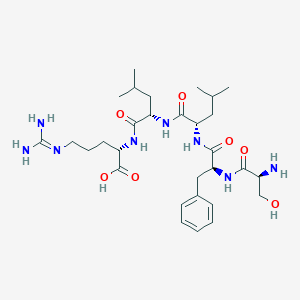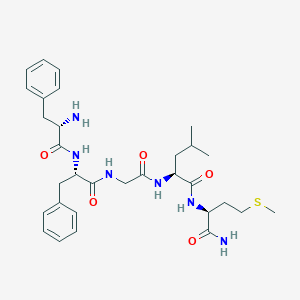
SLIGKV-NH2
Übersicht
Beschreibung
SLIGKV-NH2 is a protease-activated receptor 2 (PAR 2) agonist . It corresponds to the tethered ligand exposed by trypsin cleavage of PAR-2 . It is a potent mitogen for vascular smooth muscle cells and stimulates proliferation of growth-arrested cells .
Molecular Structure Analysis
This compound has a molecular weight of 614.78 and a formula of C28H54N8O7 . The peptide sequence is SLIGKV, with a modification of a C-terminal amide on Val-6 .Physical And Chemical Properties Analysis
This compound is soluble to 1 mg/ml in water . . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Agonist des Protease-aktivierten Rezeptors
SLIGKV-NH2 ist ein Agonist des Protease-aktivierten Rezeptors 2 (PAR 2) . Es entspricht dem angekoppelten Liganden, der durch Trypsin-Spaltung von PAR-2 freigelegt wird . Diese Eigenschaft ermöglicht es, es in der Forschung zu verwenden, um die Rezeptorfunktion zu untersuchen .
Wiederherstellung der epidermalen Permeabilitätsbarriere
Untersuchungen haben gezeigt, dass this compound an der Wiederherstellung der epidermalen Permeabilitätsbarriere beteiligt sein kann . Es wurde festgestellt, dass die Anwendung von Tranexamsäure die Zunahme der Proteaseaktivität verhindern und die durch Cry j1 induzierte Verzögerung der Barriereregeneration verringern könnte .
Untersuchung von allergischen Reaktionen
This compound wurde in Studien verwendet, die allergische Reaktionen untersuchten . Insbesondere wurde es verwendet, um die Auswirkungen von Cry j1, dem wichtigsten Pollenallergen von Cryptomeria japonica (Japanische Zeder), auf menschliche epidermale Keratinozyten zu untersuchen .
Kontraktile Reaktion in der Gallenblase
Es wurde festgestellt, dass this compound eine konzentrationsabhängige kontraktile Reaktion in der Meerschweinchen-Gallenblase auslöst . Dies macht es nützlich in der Forschung im Zusammenhang mit der Gallenblasenfunktion und -erkrankungen .
Vasodilationsstudien
In klinischen Studien wurde this compound verwendet, um die Hypothese zu verifizieren, dass die in-vivo-Aktivierung von PAR2 beim Menschen eine Vasodilatation verursachen würde
Wirkmechanismus
Target of Action
Sligkv-NH2 is a potent agonist of the Protease-Activated Receptor 2 (PAR2) . PAR2 is a G-protein-coupled receptor that exists in several cell types and is expressed in the respiratory and gastrointestinal tracts . The activation of PAR2 is closely correlated with inflammatory responses in various cells and tissues .
Mode of Action
The mode of action of this compound involves its interaction with PAR2. Endogenous activation of PAR2 by the protease trypsin exposes the tethered peptide SLIGKV, which activates several different G protein-mediated signaling pathways . This compound corresponds to this trypsin-exposed tethered ligand . It binds to the transmembrane bundle of PAR2, leading to the activation of intracellular signaling pathways associated with inflammation and cancer .
Biochemical Pathways
The activation of PAR2 by this compound affects several biochemical pathways. For instance, it has been reported that this compound can slightly enhance mucin secretion by human bronchial epithelial cells in vitro . Additionally, this compound can accelerate cell cycle progression and stimulate the growth of HepG2 cells .
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The activation of PAR2 by this compound results in various molecular and cellular effects. For example, it can induce a weak but statistically significant increase in mucin secretion in human bronchial epithelial cells . It also stimulates the growth of HepG2 cells . In vivo, this compound triggers a concentration-dependent contractile response in the guinea-pig gallbladder .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can affect its efficacy, as evidenced by the concentration-dependent contractile response it triggers in the guinea-pig gallbladder . .
Biochemische Analyse
Biochemical Properties
Sligkv-NH2 plays a significant role in biochemical reactions, particularly as a PAR2 agonist . It interacts with various enzymes and proteins, including those involved in the protease-activated receptor pathway . The nature of these interactions is primarily agonistic, meaning this compound enhances the activity of these biomolecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to mildly enhance mucin secretion in human bronchial epithelial cells .
Molecular Mechanism
The mechanism of action of this compound is primarily through its role as a PAR2 agonist . It exerts its effects at the molecular level through binding interactions with biomolecules, activation of enzymes, and changes in gene expression .
Metabolic Pathways
This compound is involved in the protease-activated receptor pathway . It interacts with various enzymes and cofactors within this pathway
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8O7/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42)/t17-,18-,19-,20-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWDUIVVWDUEED-WAUHAFJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440595 | |
| Record name | SLIGKV-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190383-13-2 | |
| Record name | SLIGKV-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)











